
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is a chemical compound with the molecular formula C15H33O5PS. It is a phosphorothioate ester, which means it contains a phosphorus atom bonded to sulfur and oxygen atoms. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate typically involves the reaction of heptyl alcohol with phosphorus pentasulfide (P2S5) to form the corresponding phosphorothioic acid. This intermediate is then reacted with 2-ethoxyethanol in the presence of a base such as sodium hydroxide (NaOH) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert it back to its corresponding alcohols and phosphorothioic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxyethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Heptyl alcohol and phosphorothioic acid.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings
Wirkmechanismus
The mechanism of action of O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethoxyethyl) ethylphosphonate: Similar in structure but with an ethyl group instead of a heptyl group.
Bis(2-ethylhexyl) phthalate: A phthalate ester with different functional groups and applications.
Uniqueness
O,O-Bis(2-ethoxyethyl) S-heptylphosphorothioate is unique due to its specific combination of ethoxyethyl and heptyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Eigenschaften
CAS-Nummer |
72197-93-4 |
|---|---|
Molekularformel |
C15H33O5PS |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
bis(2-ethoxyethoxy)-heptan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H33O5PS/c1-5-8-9-10-15(4)20-21(22,18-13-11-16-6-2)19-14-12-17-7-3/h15H,5-14H2,1-4H3 |
InChI-Schlüssel |
MUDOWZVEDXXMJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)OP(=S)(OCCOCC)OCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


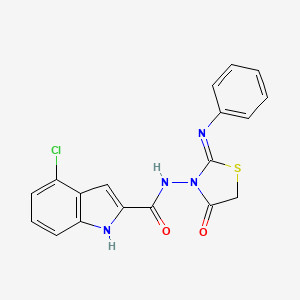
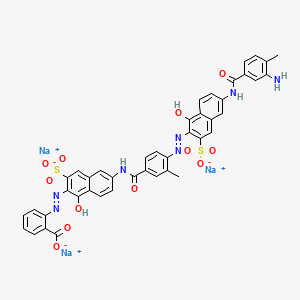
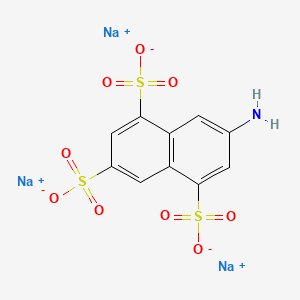
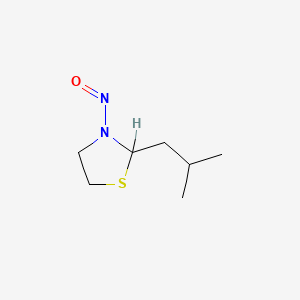
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
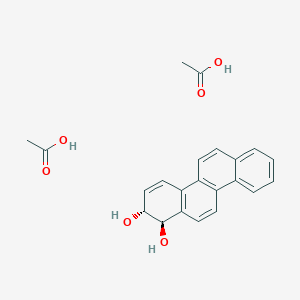
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
![3-{3-[Benzyl(methyl)amino]propoxy}benzaldehyde](/img/structure/B14469562.png)
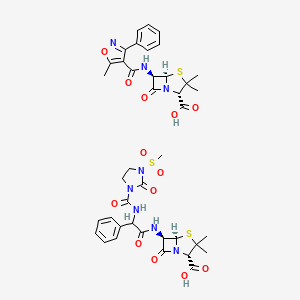
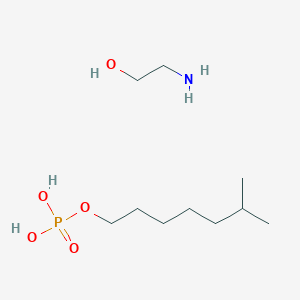
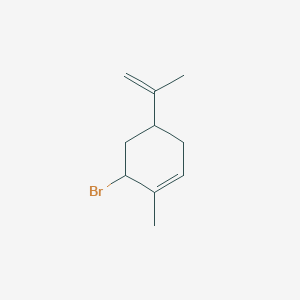
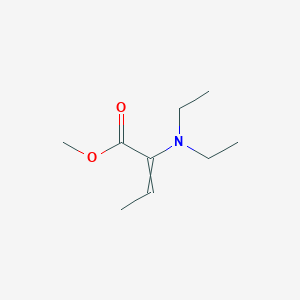
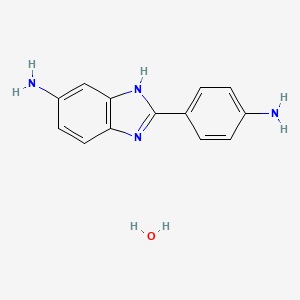
![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)
